Prochlorperazine D8
CAS No.:
VCID: VC0196479
Molecular Formula: C20H24ClN3S
Molecular Weight: 382.0 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

Description |
Prochlorperazine D8, also known as Prochlorperazine-d8, is a deuterium-labeled version of prochlorperazine, a dopamine D2 receptor antagonist. It is primarily used as an internal standard in mass spectrometry (MS) for the quantification of prochlorperazine. This compound is crucial in pharmaceutical and biochemical research due to its role in studying the pharmacokinetics and pharmacodynamics of prochlorperazine. Uses of Prochlorperazine D8Prochlorperazine D8 is primarily used as an internal standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analyses. This application is crucial for accurately quantifying prochlorperazine levels in biological samples. The deuterium labeling allows for differentiation between the standard and the analyte during MS analysis, ensuring precise quantification . Research Findings and ApplicationsWhile Prochlorperazine D8 itself is not directly involved in clinical trials, its parent compound, prochlorperazine, has been explored in various medical contexts. For instance, prochlorperazine has been studied for its potential to enhance the efficacy of monoclonal antibodies in cancer therapy by inhibiting dynamin-mediated endocytosis, which can improve immune cell-mediated tumor killing . |
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Product Name | Prochlorperazine D8 |
Molecular Formula | C20H24ClN3S |
Molecular Weight | 382.0 g/mol |
IUPAC Name | 2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine |
Standard InChI | InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i11D2,12D2,13D2,14D2 |
Standard InChIKey | WIKYUJGCLQQFNW-FUEQIQQISA-N |
Isomeric SMILES | [2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |
SMILES | CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES | CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Appearance | Powder |
Application | The isotope labelled form of Prochlorperazine. |
Purity | >98% |
Quantity | Milligrams-Grams |
Related CAS | 58-38-8 (unlabelled) |
Shelf Life | As supplied, 2 years from the QC date provided on the Certificate of Analysis, when stored properly |
Solubility | 10 mM in DMSO |
Storage | -20ºC Freeze |
Synonyms | 10H-Phenothiazine, 2-chloro-10-[3-(4-methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)propyl]- |
Tag | Prochlorperazine |
PubChem Compound | 45280503 |
Last Modified | Apr 15 2024 |
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